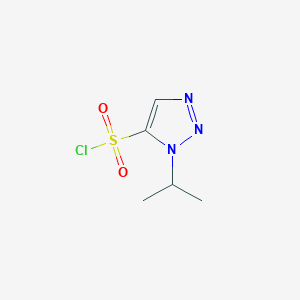
2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound that features an indole moiety, a thiophene ring, and a pyrazine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with an indole precursor, the indole ring is functionalized at the 3-position using electrophilic substitution reactions.
Synthesis of the Pyrazine Derivative: The pyrazine ring is synthesized separately, often through cyclization reactions involving appropriate precursors.
Coupling Reaction: The indole and pyrazine derivatives are then coupled using a suitable linker, such as an acetamide group. This step often involves amide bond formation through condensation reactions using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Thiophene Introduction: The thiophene ring is introduced through a substitution reaction, where the thiophene derivative is attached to the pyrazine ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve scalability and efficiency.
Purification: Employing advanced purification techniques such as chromatography and recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyrazine ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene and pyrazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-3-carboxylic acid derivatives, while reduction of the pyrazine ring could produce dihydropyrazine derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer, due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the indole and thiophene rings.
作用機序
The mechanism by which 2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide exerts its effects is likely related to its interaction with molecular targets such as enzymes, receptors, or DNA. The indole moiety can intercalate with DNA, while the pyrazine and thiophene rings may interact with proteins or other biomolecules, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(1H-indol-3-yl)-N-(pyrazin-2-ylmethyl)acetamide: Lacks the thiophene ring, which may result in different biological activity and chemical properties.
2-(1H-indol-3-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide: Contains a furan ring instead of a thiophene ring, potentially altering its reactivity and interactions.
2-(1H-indol-3-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide: Features a pyridine ring, which may influence its electronic properties and biological activity.
Uniqueness
The presence of the thiophene ring in 2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide distinguishes it from similar compounds, potentially enhancing its electronic properties and interactions with biological targets. This unique structure may confer specific advantages in terms of reactivity, stability, and bioactivity, making it a compound of interest for further research and development.
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-18(9-14-10-22-16-4-2-1-3-15(14)16)23-11-17-19(21-7-6-20-17)13-5-8-25-12-13/h1-8,10,12,22H,9,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAHBKKCTKWVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2592589.png)
![3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2592590.png)

![(1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-11-thione](/img/structure/B2592594.png)



![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2592603.png)
![N-(3-Chloro-4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2592604.png)

![11,13-dimethyl-N-phenyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2592606.png)
![4-(2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2592610.png)


